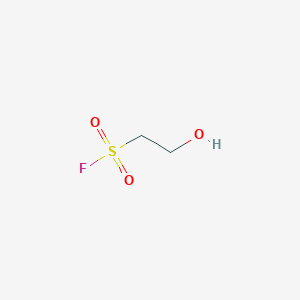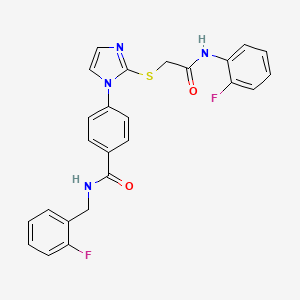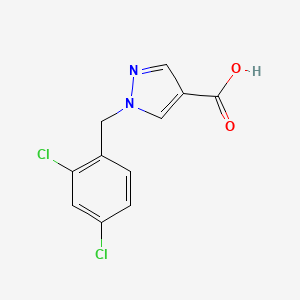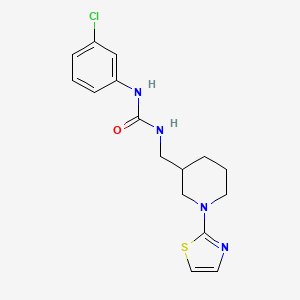![molecular formula C11H17N3O2 B2893983 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine CAS No. 478043-19-5](/img/structure/B2893983.png)
4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many bioactive compounds . Morpholine is a heterocycle that is often used in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of both a morpholine ring and a pyrimidine ring. Morpholine is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms.Chemical Reactions Analysis
Morpholines are known to participate in a variety of chemical reactions. They can act as bases, reacting readily with most acids to form corresponding salts . They can also undergo nitrosation, leading to the formation of N-nitrosomorpholine .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
The synthesis of complex pyrimidine derivatives, including those related to morpholine structures, has been explored for their potential anti-inflammatory and analgesic activities. For instance, the preparation of furochromenylideneaminomethylsulfanylpyrimidin-4-ones and their subsequent reaction with secondary amines, including morpholine, has yielded compounds with promising analgesic and anti-inflammatory properties. This indicates the relevance of such structures in developing new therapeutic agents (Abu‐Hashem & Youssef, 2011).
Photophysical Properties
Research into the photophysical properties of pyridine compounds, including those modified with morpholine, has shown that these compounds exhibit high fluorescence quantum yields in solution and the solid state. This suggests their potential application in fluorescent materials and sensors, highlighting the importance of morpholine-substituted pyrimidines in materials science (Hagimori et al., 2019).
Antitumor Activity
The evaluation of 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidines has demonstrated significant antiproliferative activity against various cancer cell lines, showcasing the potential of morpholine-substituted pyrimidines as antitumor agents. This underscores the importance of these compounds in the search for new cancer therapies (Thompson et al., 1997).
Catalytic Applications
In the realm of synthetic organic chemistry, morpholine and its derivatives have been employed as ligands in catalytic reactions, such as the gold-catalyzed aldol reaction. This application demonstrates the utility of morpholine derivatives in facilitating highly enantioselective transformations, which are crucial for the synthesis of optically active compounds (Ito et al., 1987).
Topical Drug Delivery
The synthesis and in vitro evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery have highlighted the role of morpholine derivatives in enhancing the skin permeation of therapeutic agents. This points to their potential in developing more effective topical formulations (Rautio et al., 2000).
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. Morpholine derivatives have been found to exhibit a wide range of biological activities, and there are many examples of molecular targets of morpholine bioactives where the significant contribution of the morpholine moiety has been demonstrated .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-12-10(8-15-2)7-11(13-9)14-3-5-16-6-4-14/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDTHLPBXAFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)
![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)

![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)
![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)
![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)
![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2893919.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)

